molecular formula C22H21NO5 B2728211 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide CAS No. 920430-33-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide

Cat. No.: B2728211
CAS No.: 920430-33-7
M. Wt: 379.412
InChI Key: XOYGXKRJBUTZHR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a complex chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a cyclopropane carboxamide group, and dimethoxybenzoyl substituents. Its intricate molecular architecture makes it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions. The introduction of the dimethoxybenzoyl group is achieved through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine. The final step involves the formation of the cyclopropanecarboxamide group, which can be accomplished through a cyclopropanation reaction using a suitable diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the dimethoxybenzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Transition metal catalysts for cyclopropanation reactions

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Substituted benzofuran derivatives

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
  • N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-4-yl]cyclopropanecarboxamide

Uniqueness

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-12-16-8-7-15(23-22(25)13-4-5-13)11-18(16)28-21(12)20(24)14-6-9-17(26-2)19(10-14)27-3/h6-11,13H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYGXKRJBUTZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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